molecular formula C8H7F3N2S B8548605 4-(Trifluoromethyl)phenylcarbothioic acid hydrazide

4-(Trifluoromethyl)phenylcarbothioic acid hydrazide

Cat. No.: B8548605
M. Wt: 220.22 g/mol
InChI Key: HIEKKCGDOUAARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)phenylcarbothioic acid hydrazide is a useful research compound. Its molecular formula is C8H7F3N2S and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7F3N2S

Molecular Weight

220.22 g/mol

IUPAC Name

4-(trifluoromethyl)benzenecarbothiohydrazide

InChI

InChI=1S/C8H7F3N2S/c9-8(10,11)6-3-1-5(2-4-6)7(14)13-12/h1-4H,12H2,(H,13,14)

InChI Key

HIEKKCGDOUAARH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=S)NN)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

[((4-(Trifluoromethyl)phenyl)thioxomethyl)thio]acetic acid (6.7 g) was dissolved in methanol (50 ml). Potassium hydroxide (1.34 g) in water (15 ml) was added followed by hydrazine hydrate (1.28 ml). The mixture was stirred for 4 hours at room temperature. Glacial acetic acid was added until the pH was 5 and the solvent was removed under reduced pressure. The product was extracted with diethyl ether (250 ml) and the solvent was evaporated under reduced pressure. The resulting solid was crystallised from cyclohexane as pale pink crystals (4.0 g) mp 114°-115.5°.
Name
[((4-(Trifluoromethyl)phenyl)thioxomethyl)thio]acetic acid
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
1.28 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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